molecular formula C15H17ClN4O B12213759 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

Cat. No.: B12213759
M. Wt: 304.77 g/mol
InChI Key: WYKYPLIBPFFEOD-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(3-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

2-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-14(16)17-5-6-18-15/h2-6,11H,7-10H2,1H3

InChI Key

WYKYPLIBPFFEOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CN=C3Cl

Origin of Product

United States

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